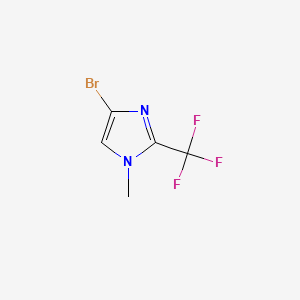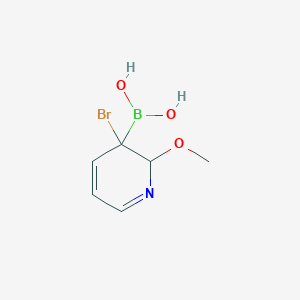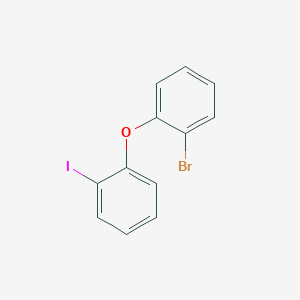
Apo-Enopeptin methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apo-Enopeptin methyl ester is a derivative of enopeptin A, a compound known for its antibacterial properties . It is a complex molecule with the chemical formula C48H61N7O12 . This compound is primarily used in biochemical research and has shown potential in various scientific applications.
Vorbereitungsmethoden
Apo-Enopeptin methyl ester is synthesized from enopeptin A through a series of chemical reactions. The synthetic route involves the esterification of enopeptin A with methanol under acidic conditions The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process
Analyse Chemischer Reaktionen
Apo-Enopeptin methyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of enopeptin A and methanol. Acidic or basic conditions can catalyze this reaction.
Oxidation: Oxidative reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Apo-Enopeptin methyl ester has a wide range of scientific research applications :
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential for synthesizing new compounds.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance and developing new antibiotics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating bacterial infections.
Industry: this compound is used in the production of biochemical reagents and assay kits for research purposes.
Wirkmechanismus
The mechanism of action of Apo-Enopeptin methyl ester is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation, but it is thought to disrupt the integrity of the bacterial cell wall, making it an effective antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Apo-Enopeptin methyl ester is unique due to its specific structure and derivation from enopeptin A . Similar compounds include other derivatives of enopeptin A, such as enopeptin B and enopeptin C. These compounds share similar antibacterial properties but differ in their chemical structures and specific biological activities. The uniqueness of this compound lies in its specific esterification, which may confer distinct reactivity and biological effects compared to its analogs.
Eigenschaften
Molekularformel |
C48H61N7O12 |
|---|---|
Molekulargewicht |
928.0 g/mol |
IUPAC-Name |
methyl (2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2E,4E,6E,8E,10E)-12-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-12-oxododeca-2,4,6,8,10-pentaenoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-methylamino]propanoyl]amino]propanoyl]-4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C48H61N7O12/c1-30-26-37(48(66)67-5)55(28-30)45(63)31(2)49-43(61)32(3)53(4)47(65)36-20-17-25-54(36)46(64)35(29-56)51-44(62)34(27-33-18-13-12-14-19-33)50-40(59)21-15-10-8-6-7-9-11-16-22-41(60)52-42-38(57)23-24-39(42)58/h6-16,18-19,21-22,30-32,34-37,56-57H,17,20,23-29H2,1-5H3,(H,49,61)(H,50,59)(H,51,62)(H,52,60)/b7-6+,10-8+,11-9+,21-15+,22-16+/t30-,31+,32+,34+,35+,36+,37+/m1/s1 |
InChI-Schlüssel |
SVUZYKYWOCDSIL-QSVZJFIRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)C(=O)OC |
Kanonische SMILES |
CC1CC(N(C1)C(=O)C(C)NC(=O)C(C)N(C)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC=CC=CC=CC=CC(=O)NC4=C(CCC4=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene](/img/structure/B14118081.png)

![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)


![5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14118131.png)

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)


![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)

![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)

